molecular formula C15H22N6O B2607891 N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide CAS No. 1311915-16-8

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide

Cat. No. B2607891
CAS RN: 1311915-16-8
M. Wt: 302.382
InChI Key: LAEOJGNMNZRTFQ-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide” is a complex organic compound. It contains a cyclohexyl group, a nitrile group (cyanide), an acetamide group, and a triazolopyridine group .


Molecular Structure Analysis

The compound has several functional groups that contribute to its overall structure. The cyclohexyl group is a six-membered carbon ring. The nitrile group consists of a carbon triple-bonded to a nitrogen. The acetamide group consists of a carbonyl (C=O) bonded to a nitrogen. The triazolopyridine group is a fused ring system containing three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid and ammonia. The acetamide group could participate in acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and acetamide groups could increase its polarity, affecting its solubility in different solvents .

Safety And Hazards

As with any chemical compound, handling “N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide” should be done with appropriate safety precautions. The compound should be kept away from heat/sparks/open flames/hot surfaces and stored in a well-ventilated place .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c16-10-15(6-2-1-3-7-15)20-14(22)8-17-12-4-5-13-18-11-19-21(13)9-12/h11-12,17H,1-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEOJGNMNZRTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2CCC3=NC=NN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide

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